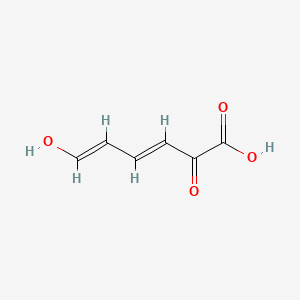

2-Hydroxymuconic semialdehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6O4 |

|---|---|

Molecular Weight |

142.11 g/mol |

IUPAC Name |

(3E,5E)-6-hydroxy-2-oxohexa-3,5-dienoic acid |

InChI |

InChI=1S/C6H6O4/c7-4-2-1-3-5(8)6(9)10/h1-4,7H,(H,9,10)/b3-1+,4-2+ |

InChI Key |

MTOBWJUHQXQURZ-ZPUQHVIOSA-N |

SMILES |

C(=CC(=O)C(=O)O)C=CO |

Isomeric SMILES |

C(=C/C(=O)C(=O)O)\C=C\O |

Canonical SMILES |

C(=CC(=O)C(=O)O)C=CO |

Synonyms |

2-hydroxy-6-oxohexa-2,4-dienoate semialdehyde hydroxymuconic semialdehyde |

Origin of Product |

United States |

Foundational & Exploratory

what is the structure of 2-hydroxymuconic semialdehyde

An In-depth Technical Guide on the Structure and Function of 2-Hydroxymuconic Semialdehyde

Introduction

This compound (2-HMS) is a pivotal intermediate in the microbial catabolism of aromatic compounds. As a product of the meta-cleavage pathway, its unique chemical structure makes it a versatile precursor in organic synthesis, yet also contributes to its inherent instability. This guide provides a comprehensive overview of the structure, biochemical role, and experimental considerations of 2-HMS for researchers in biochemistry, microbiology, and drug development.

Chemical Structure and Properties

This compound is an unsaturated aliphatic acid containing aldehyde, carboxylic acid, and hydroxyl functional groups. Its chemical formula is C₆H₆O₄, and it has a molar mass of 142.110 g·mol⁻¹[1]. The IUPAC name for this compound is (2Z,4E)-2-Hydroxy-6-oxohexa-2,4-dienoic acid[1]. The presence of multiple reactive groups renders the molecule chemically unstable and susceptible to oxidation upon air exposure[2].

Biological Significance: The Meta-Cleavage Pathway

2-HMS is a key metabolite in the meta-cleavage pathway, a major route for the aerobic degradation of aromatic compounds like catechol in bacteria[3][4]. This pathway is initiated by the ring-opening of catechol, catalyzed by the extradiol dioxygenase, catechol 2,3-dioxygenase (C23O), which incorporates molecular oxygen to yield the linear, yellow-colored 2-HMS product[1][4].

Following its formation, 2-HMS can be channeled into two main metabolic routes:

-

Dehydrogenative Route: 2-HMS is oxidized by NAD(P)⁺-dependent this compound dehydrogenase (HMSD) to 2-hydroxymuconate, which is further metabolized to pyruvate and acetaldehyde[3][5][6].

-

Hydrolytic Route: 2-HMS is hydrolyzed by 2-hydroxymuconate-semialdehyde hydrolase (HMSH) to formate and 2-oxopent-4-enoate[1][7].

The pathway is a critical component of bioremediation processes, enabling microorganisms to utilize environmental pollutants such as toluene, naphthalene, and phenol as carbon and energy sources[2][8].

Quantitative Data

The enzymatic reactions involving 2-HMS have been characterized, providing key quantitative data for understanding pathway kinetics. The following table summarizes the kinetic parameters for 2-hydroxymuconate semialdehyde dehydrogenase (NahI) from Pseudomonas putida G7.

| Enzyme | Substrate | KM (μM) | kcat (s⁻¹) | Source Organism | Reference |

| 2-Hydroxymuconate Semialdehyde Dehydrogenase (NahI) | This compound | 1.3 ± 0.3 | 0.9 | Pseudomonas putida G7 | [5] |

Experimental Protocols

Enzymatic Synthesis of this compound

Due to its instability, 2-HMS is typically generated enzymatically immediately before use or stabilized for storage.

Objective: To synthesize 2-HMS from catechol using catechol-2,3-dioxygenase (C23O).

Materials:

-

Catechol solution (e.g., 200 mg in 30 mL of 20 mM sodium phosphate buffer, pH 7.5)[5]

-

Purified or partially purified C23O enzyme (e.g., 11.5 mg/mL)[5]

-

Pure oxygen gas

-

1 M NaOH for pH adjustment

-

Reaction vessel with stirring capability

Methodology:

-

Dissolve catechol in the sodium phosphate buffer within the reaction vessel.

-

Initiate the reaction by adding an aliquot of the C23O enzyme solution (e.g., 100 μL) to the catechol mixture[5].

-

Gently bubble pure oxygen gas through the stirring reaction mixture to enhance enzyme activity[5].

-

Monitor the reaction progress. The formation of the yellow-colored 2-HMS can be observed visually and quantified spectrophotometrically.

-

To drive the reaction, add subsequent aliquots of C23O (e.g., 50 μL) every 15 minutes as needed[5].

-

Maintain the pH of the reaction between 7.3 and 7.6 by adding small volumes of 1 M NaOH[5].

-

The resulting solution contains 2-HMS, which should be used promptly.

Stabilization and Purification via Bisulfite Adduct Formation

For longer-term storage, the highly reactive aldehyde group of 2-HMS can be protected by forming a stable bisulfite adduct[9][10].

Objective: To stabilize and purify 2-HMS from a reaction mixture.

Materials:

-

Crude 2-HMS solution from enzymatic synthesis

-

Saturated sodium bisulfite (NaHSO₃) solution

-

Sodium hydroxide (NaOH) solution (e.g., 3 M) for recovery

Methodology:

-

Adduct Formation: To the crude 2-HMS solution, add a saturated solution of NaHSO₃. A white, crystalline precipitate of the 2-HMS-bisulfite adduct will form[9][10].

-

Purification: The adduct can be purified by simple recrystallization.

-

Storage: The dried adduct is significantly more stable than 2-HMS and can be stored[9].

-

Recovery: To recover 2-HMS when needed, dissolve the adduct and treat it with a NaOH solution (e.g., incubation with 3 M NaOH at 50°C for 2-5 minutes). This reverses the reaction, liberating the free 2-HMS[9][10].

Characterization

-

¹H NMR Spectroscopy: Nuclear Magnetic Resonance can be used to confirm the structure. In deuterated methanol, the isolated compound may appear as a cyclic acetal, while in an aqueous buffer at neutral or alkaline pH, the ring-opened form of 2-HMS is present[5].

-

Spectrophotometry: The concentration of 2-HMS can be monitored by its characteristic absorbance. For instance, the activity of this compound dehydrogenase can be assayed by observing the NAD-dependent decrease in absorbance at 375 nm, which corresponds to the consumption of 2-HMS[8].

References

- 1. 2-Hydroxymuconate semialdehyde - Wikipedia [en.wikipedia.org]

- 2. This compound [benchchem.com]

- 3. Physically associated enzymes produce and metabolize 2-hydroxy-2,4-dienoate, a chemically unstable intermediate formed in catechol metabolism via meta cleavage in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic structure of the bphG gene encoding this compound dehydrogenase of Achromobacter xylosoxidans KF701 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-hydroxymuconate-semialdehyde hydrolase - Wikipedia [en.wikipedia.org]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Discovery and Enduring Significance of 2-Hydroxymuconic Semialdehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymuconic semialdehyde (2-HMS) is a pivotal intermediate in the microbial degradation of aromatic compounds. Its discovery was a landmark in understanding the intricate biochemical pathways that facilitate the breakdown of these often-recalcitrant molecules. This technical guide provides an in-depth exploration of the discovery, history, and biochemical significance of 2-HMS, with a focus on the enzymatic reactions that govern its formation and transformation. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

The Historical Context: Unraveling the Meta-Cleavage Pathway

The journey to understanding the role of 2-HMS is intertwined with the elucidation of the meta-cleavage pathway for aromatic catabolism. In the mid-20th century, pioneering work by scientists such as S. Dagley and D. T. Gibson laid the foundation for our current knowledge. Their research on how bacteria metabolize aromatic compounds revealed a novel ring-fission mechanism. A key publication by Dagley and Stopher in 1959, followed by further work, described the enzymatic cleavage of catechol, a central intermediate in the degradation of many aromatic pollutants. This work identified a yellow-colored compound as a product of this cleavage, which was later identified as this compound[1]. This discovery was crucial as it demonstrated an alternative to the established ortho-cleavage pathway, thereby broadening the known enzymatic strategies for dearomatization.

A significant body of research on the genetics of this pathway has focused on the TOL (toluene degradation) plasmid, particularly pWW0 from Pseudomonas putida. This plasmid was found to harbor the genes encoding the enzymes of the meta-cleavage pathway, providing a model system for studying the regulation and organization of these catabolic genes.

The Central Role of this compound in Metabolism

This compound is formed from the extradiol cleavage of catechol, a reaction catalyzed by the enzyme catechol 2,3-dioxygenase. This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to its cleavage between a hydroxylated carbon and an adjacent non-hydroxylated carbon.

Once formed, 2-HMS stands at a metabolic crossroads and can be processed by two distinct enzymes:

-

2-Hydroxymuconate-Semialdehyde Hydrolase (HMSH): This enzyme catalyzes the hydrolysis of 2-HMS to formate and 2-oxopent-4-enoate.

-

2-Hydroxymuconate-Semialdehyde Dehydrogenase (HMSD): This enzyme catalyzes the NAD(P)+-dependent oxidation of 2-HMS to 2-hydroxymuconate.

The presence and differential regulation of these two enzymes allow microorganisms to channel the carbon flow from aromatic compounds into central metabolism through different routes.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes involved in the formation and degradation of this compound.

Table 1: Kinetic Parameters of Catechol 2,3-Dioxygenase

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Pseudomonas putida | Catechol | 22.0 | - | - | [2] |

| Pseudomonas putida G7 | Catechol | 4.5 | - | - | [3] |

| Pseudomonas sp. Strain ND6 | Catechol | 11 | - | - | [3] |

| Pseudomonas putida mt-2 (XylE) | Catechol | 6.5 ± 0.5 | 130 ± 5 | 2.0 x 107 | |

| Rhodococcus sp. NY8 | Catechol | 3.2 ± 0.3 | 25 ± 1 | 7.8 x 106 |

Table 2: Kinetic Parameters of 2-Hydroxymuconate-Semialdehyde Dehydrogenase

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Pseudomonas putida G7 (NahI) | This compound | 1.3 ± 0.3 | 0.9 | 0.66 x 106 | [4] |

| Burkholderia cepacia G4 (TomC) | This compound | 15.4 ± 1.2 | 2.3 ± 0.1 | 1.5 x 105 | [5] |

| Sphingomonas paucimobilis SYK-6 (LigC) | 4-Carboxy-2-hydroxymuconate-6-semialdehyde | 26.0 ± 0.5 (with NADP+) | - | - | [6] |

Table 3: Yield of this compound from Catechol Bioconversion

| Microbial System | Initial Catechol Concentration | 2-HMS Yield | Reference |

| Pseudomonas stutzeri N2 | 4.25 mmol/L | 3.79 ± 0.08 mmol/L | [4] |

| Enzymatic conversion with bisulfite addition | 6 g/L | ~75% conversion |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the enzymatic synthesis of 2-HMS from catechol using catechol 2,3-dioxygenase (C23O).

Materials:

-

Catechol

-

20 mM Sodium phosphate buffer, pH 7.5

-

Catechol 2,3-dioxygenase (partially purified extract or purified enzyme)

-

Pure oxygen gas

-

1 M NaOH

-

8.5% Phosphoric acid

-

Ethyl acetate

-

Anhydrous Na2SO4

Procedure:

-

Dissolve 200 mg (1.8 mmol) of catechol in 30 mL of 20 mM sodium phosphate buffer (pH 7.5).

-

To this solution, add a 100-µL aliquot of C23O (e.g., 11.5 mg/mL).

-

Bubble pure oxygen gas through the reaction mixture while stirring to enhance enzyme activity.

-

Add 50-µL aliquots of C23O every 15 minutes for a total of four additions.

-

Monitor the pH of the reaction and maintain it between 7.3 and 7.6 by adding small aliquots of 1 M NaOH as needed. The formation of 2-HMS will be indicated by the appearance of a yellow color.

-

Once the reaction is complete (indicated by no further color change), acidify the solution to approximately pH 2 with 8.5% phosphoric acid.

-

Extract the 2-HMS into ethyl acetate (3 x 30 mL).

-

Pool the organic layers, dry over anhydrous Na2SO4, filter, and evaporate the solvent to dryness at room temperature.

-

The resulting solid can be recrystallized from ethyl acetate.

Assay for Catechol 2,3-Dioxygenase Activity

This spectrophotometric assay measures the activity of C23O by monitoring the formation of 2-HMS.

Materials:

-

100 mM Potassium phosphate buffer, pH 7.5

-

Catechol solution (e.g., 10 mM stock solution)

-

Purified C23O or cell-free extract

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing 100 mM potassium phosphate buffer (pH 7.5).

-

Add a known amount of C23O enzyme or cell-free extract to the cuvette.

-

Initiate the reaction by adding a specific concentration of catechol (e.g., to a final concentration of 330 µM).

-

Immediately monitor the increase in absorbance at 375 nm, which corresponds to the formation of this compound. The molar extinction coefficient for 2-HMS at 375 nm is 33,000 M-1cm-1.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of 2-HMS per minute.

Assay for 2-Hydroxymuconate-Semialdehyde Dehydrogenase Activity

This spectrophotometric assay measures the activity of HMSD by monitoring the disappearance of 2-HMS.

Materials:

-

50 mM Potassium phosphate buffer, pH 8.5

-

50 mM NaCl

-

NAD+ solution (e.g., 20 mM stock)

-

This compound solution

-

Purified HMSD or cell-free extract

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing 50 mM potassium phosphate buffer (pH 8.5) and 50 mM NaCl.

-

Add NAD+ to a final concentration of 200 µM.

-

Add a known amount of HMSD enzyme (e.g., 0.003 mg/mL).

-

Initiate the reaction by adding varying concentrations of this compound.

-

Immediately monitor the decrease in absorbance at 375 nm at 25 °C, which corresponds to the consumption of 2-HMS.

-

Calculate the initial velocities at different substrate concentrations and use non-linear regression to fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Assay for 2-Hydroxymuconate-Semialdehyde Hydrolase Activity

A definitive, universally adopted protocol for HMSH is less commonly detailed in introductory texts. However, based on the known reaction, a potential assay can be designed by monitoring the disappearance of the substrate, 2-HMS, or by coupling the formation of one of its products to a subsequent enzymatic reaction that can be monitored. A direct spectrophotometric assay monitoring the decrease in absorbance at 375 nm due to 2-HMS consumption is feasible, similar to the dehydrogenase assay but in the absence of NAD+.

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

This compound solution

-

Purified HMSH or cell-free extract

-

Spectrophotometer and cuvettes

Procedure (Hypothetical):

-

Prepare a reaction mixture in a cuvette containing phosphate buffer.

-

Add a known amount of HMSH enzyme.

-

Initiate the reaction by adding this compound.

-

Monitor the decrease in absorbance at 375 nm.

-

The rate of decrease in absorbance is proportional to the hydrolase activity.

Signaling Pathways and Logical Relationships

The meta-cleavage pathway is a classic example of a catabolic pathway for aromatic compounds. The following diagrams illustrate the core pathway and a typical experimental workflow for enzyme activity determination.

Caption: The meta-cleavage pathway for catechol degradation.

Caption: A generalized workflow for enzyme kinetic assays.

Conclusion

The discovery of this compound and the elucidation of the meta-cleavage pathway have profoundly impacted our understanding of microbial metabolism and bioremediation. This versatile intermediate and the enzymes that act upon it continue to be subjects of intense research, with implications for synthetic biology, industrial biocatalysis, and the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to facilitate further research in these exciting fields.

References

- 1. Identification of functional residues in a this compound hydrolase. A new member of the alpha/beta hydrolase-fold family of enzymes which cleaves carbon-carbon bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4673646A - Production of this compound - Google Patents [patents.google.com]

- 3. Kinetic Characterization of 100 Glycoside Hydrolase Mutants Enables the Discovery of Structural Features Correlated with Kinetic Constants | PLOS One [journals.plos.org]

- 4. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic property and phylogenic relationship of this compound dehydrogenase encoded in tomC gene of Burkholderia cepacia G4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

The Central Role of 2-Hydroxymuconic Semialdehyde in Catechol Meta-Cleavage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial degradation of aromatic compounds is a cornerstone of biogeochemical cycles and a critical area of research for bioremediation and industrial biotechnology. A key metabolic route for the breakdown of catecholic compounds is the meta-cleavage pathway. This pathway is characterized by the extradiol ring fission of catechol, a reaction that generates the pivotal intermediate, 2-hydroxymuconic semialdehyde (HMS). This technical guide provides an in-depth exploration of the formation, fate, and enzymatic processing of HMS, offering a comprehensive resource for professionals in relevant scientific fields.

The Heart of the Pathway: Formation of this compound

The entry point to the meta-cleavage pathway is the enzymatic conversion of catechol to this compound. This reaction is catalyzed by catechol 2,3-dioxygenase, a non-heme iron(II)-dependent enzyme.[1] The enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to its cleavage adjacent to the two hydroxyl groups.[2] This extradiol cleavage results in the formation of the linear, yellow-colored compound, this compound.[3] The distinctive color of HMS serves as a convenient spectrophotometric marker for catechol 2,3-dioxygenase activity.

The Divergent Fates of this compound

Once formed, this compound stands at a metabolic crossroads, with two primary enzymatic routes for its further degradation: a hydrolytic pathway and a dehydrogenative pathway.[2][4] The preferred route can depend on the specific microorganism and the nature of the substituents on the catechol ring.[2]

The Hydrolytic Pathway

In the hydrolytic branch, this compound is acted upon by This compound hydrolase (HMSH) . This enzyme catalyzes the hydrolysis of HMS, cleaving a carbon-carbon bond to yield formate and 2-oxopent-4-enoate.[5][6] This pathway is often encoded by the xylF gene in toluene and xylene degradation pathways.[5]

The Dehydrogenative Pathway

Alternatively, the dehydrogenative pathway involves the oxidation of this compound by This compound dehydrogenase (HMSD) . This NAD(P)+-dependent enzyme converts the aldehyde group of HMS to a carboxylic acid, forming 2-hydroxymuconate.[7][8] This enzyme is encoded by genes such as nahI in naphthalene degradation pathways.[7] The 2-hydroxymuconate is then further metabolized through a series of enzymatic steps involving a tautomerase, decarboxylase, hydratase, and aldolase to ultimately yield pyruvate and acetaldehyde.[7]

Quantitative Analysis of Key Enzymes

The efficiency of the catechol meta-cleavage pathway is dictated by the kinetic properties of its constituent enzymes. A summary of the available quantitative data for the key enzymes involved in the processing of this compound is presented below.

| Enzyme | Gene Example | Substrate | Km (µM) | Vmax or kcat | Source Organism | Reference |

| Catechol 2,3-Dioxygenase | xylE | Catechol | 34.67 | 0.29 µmol·min-1·(mg dry cell)-1 | Pseudomonas putida mt-2 | [8] |

| This compound Dehydrogenase | nahI | This compound | 1.3 ± 0.3 | 0.9 s-1 (kcat) | Pseudomonas putida G7 | [7] |

| This compound Dehydrogenase | tomC | This compound | N/A | High catalytic efficiency | Burkholderia cepacia G4 | [8] |

| This compound Hydrolase | xylF | This compound | N/A | N/A | Pseudomonas putida | [5] |

Note: Comprehensive kinetic data for this compound hydrolase is not as readily available in the reviewed literature.

Experimental Protocols

Accurate characterization of the enzymes in the catechol meta-cleavage pathway is essential for understanding its regulation and potential for biotechnological applications. Detailed methodologies for the key enzymatic assays are provided below.

Protocol 1: Assay for Catechol 2,3-Dioxygenase (C23O) Activity

Principle: The activity of catechol 2,3-dioxygenase is determined by monitoring the formation of this compound, which absorbs light at 375 nm.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Catechol solution (10 mM in water)

-

Enzyme preparation (cell-free extract or purified enzyme)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture containing 980 µL of 50 mM potassium phosphate buffer (pH 7.5) in a cuvette.

-

Add 10 µL of the enzyme preparation to the cuvette and mix gently.

-

Initiate the reaction by adding 10 µL of 10 mM catechol solution to the cuvette, bringing the final volume to 1 mL and the final catechol concentration to 100 µM.

-

Immediately start monitoring the increase in absorbance at 375 nm over time using a spectrophotometer.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Enzyme activity is calculated using the molar extinction coefficient of this compound (ε375 = 44,000 M-1cm-1).

Protocol 2: Assay for this compound Dehydrogenase (HMSD) Activity

Principle: The activity of HMSD is measured by monitoring the NAD(P)H-dependent decrease in the concentration of this compound at 375 nm.[7]

Materials:

-

Potassium phosphate buffer (50 mM, pH 8.0)

-

NAD+ or NADP+ solution (10 mM in water)

-

This compound (HMS) solution (concentration determined spectrophotometrically)

-

Enzyme preparation (cell-free extract or purified enzyme)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare this compound enzymatically by incubating catechol with a preparation of catechol 2,3-dioxygenase until the reaction is complete (no further increase in absorbance at 375 nm).[3]

-

In a cuvette, prepare a reaction mixture containing 950 µL of 50 mM potassium phosphate buffer (pH 8.0) and 20 µL of 10 mM NAD+ (final concentration 200 µM).

-

Add a known amount of the freshly prepared HMS solution to the cuvette.

-

Add 10 µL of the HMSD enzyme preparation to the cuvette and mix.

-

Immediately monitor the decrease in absorbance at 375 nm over time.[7]

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Enzyme activity is calculated using the molar extinction coefficient of HMS.

Protocol 3: Assay for this compound Hydrolase (HMSH) Activity

Principle: The activity of HMSH can be determined by monitoring the disappearance of its substrate, this compound, at 375 nm.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

This compound (HMS) solution

-

Enzyme preparation (cell-free extract or purified enzyme)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare this compound as described in Protocol 2.

-

In a cuvette, add a known concentration of the HMS solution to 990 µL of 50 mM potassium phosphate buffer (pH 7.5).

-

Initiate the reaction by adding 10 µL of the HMSH enzyme preparation and mix.

-

Monitor the decrease in absorbance at 375 nm over time.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Enzyme activity is calculated using the molar extinction coefficient of HMS.

Signaling Pathways and Experimental Workflows

Visualizing the complex biochemical transformations and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the catechol meta-cleavage pathway and a general workflow for determining enzyme kinetics.

Caption: The catechol meta-cleavage pathway highlighting the central role of this compound.

Caption: A generalized experimental workflow for determining enzyme kinetic parameters.

References

- 1. A spectrophotometric assay for the enzymatic demethoxylation of pectins and the determination of pectinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4673646A - Production of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Functional Residues in a this compound Hydrolase | Semantic Scholar [semanticscholar.org]

- 6. 2-hydroxymuconate-semialdehyde hydrolase - Wikipedia [en.wikipedia.org]

- 7. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic property and phylogenic relationship of this compound dehydrogenase encoded in tomC gene of Burkholderia cepacia G4 - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical and physical properties of 2-hydroxymuconic semialdehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymuconic semialdehyde (2-HMS) is a pivotal intermediate in the microbial catabolism of aromatic compounds.[1] As a key metabolite in the meta-cleavage pathway, it is formed from the enzymatic oxidation of catechol, a common product in the degradation of environmental pollutants such as naphthalene, phenol, and toluene.[1][2] Its characteristic yellow color provides a convenient indicator for monitoring these bioremediation processes.[1] Beyond its environmental significance, the polyfunctional nature of 2-HMS, featuring an aldehyde, a carboxylic acid, and conjugated double bonds, makes it a versatile precursor in organic synthesis for valuable chemicals like picolinic acid and pyridine derivatives.[1][3][4] However, its inherent instability presents challenges for its isolation and handling.[3][5] This guide provides a comprehensive overview of the chemical and physical properties of 2-HMS, detailed experimental protocols, and its role in metabolic pathways.

Chemical and Physical Properties

This compound is an unstable compound, making the determination of classical physical properties such as melting and boiling points challenging.[3] It exists in equilibrium between a ring-opened form and a more stable cyclic acetal, particularly in the solid state.[6] The ring-opened form is predominant in aqueous buffer at a pH of 8.0.[6]

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆O₄ | [2] |

| Molar Mass | 142.110 g·mol⁻¹ | [2] |

| IUPAC Name | (2Z,4E)-2-Hydroxy-6-oxohexa-2,4-dienoic acid | [2] |

| Common Synonyms | hydroxymuconic semialdehyde, 2-hydroxymuconate semialdehyde, 2-hydroxymuconate-6-semialdehyde | [2] |

| CAS Number | 3270-98-2 | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Data | Conditions | Source |

| UV-Visible Spectroscopy | λmax = 375 nm (ε = 22,966 M⁻¹cm⁻¹) | - | [6] |

| ¹H NMR (Cyclic Acetal) | δ 5.61 (1H, d, J = 3.9 Hz), 5.82 (1H, ddd, J = 1.1, 3.9, 9.5 Hz), 6.35 (1H, dd, J = 6.1, 9.5 Hz), 6.54 (1H, dd, J = 1.1, 6.1 Hz) | CD₃OD, 500 MHz | [6] |

| ¹³C NMR (Cyclic Acetal) | δ 96.76, 109.16, 120.15, 123.39, 141.66, 164.54 | CD₃OD, 500 MHz | [6] |

| ¹H NMR (Ring-Opened Form) | δ 5.65 (2H, m), 7.52 (1H, t, J = 13.37 Hz), 8.65 (1H, d, J = 8.8 Hz) | Aqueous buffer, pH 8.0 | [6] |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the generation of 2-HMS from catechol using catechol-2,3-dioxygenase (C23O).[6]

Materials:

-

Catechol

-

20 mM Sodium phosphate buffer (pH 7.5)

-

Partially purified catechol-2,3-dioxygenase (C23O)

-

Pure oxygen gas

-

1 M NaOH

-

8.5% Phosphoric acid

-

Ethyl acetate

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve 200 mg (1.8 mmol) of catechol in 30 mL of 20 mM sodium phosphate buffer (pH 7.5).

-

To this solution, add a 100-μL aliquot of C23O (11.5 mg/mL).

-

Bubble pure oxygen gas directly into the stirring reaction mixture to enhance enzymatic activity.

-

Add 50-μL aliquots of C23O every 15 minutes for a total of four additions.

-

Maintain the pH between 7.3 and 7.6 by adding aliquots of 1 M NaOH as the reaction progresses, indicated by the appearance of a yellow to deep red color.

-

After the reaction is complete, acidify the solution to a pH of approximately 2 with 8.5% phosphoric acid.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Pool the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness at room temperature.

-

The resulting solid is the cyclic acetal of this compound, which is stable at room temperature.[6] For further purification, the solid can be dissolved in ethyl acetate and recrystallized.[6]

Purification via Bisulfite Adduct Formation

Due to the instability of 2-HMS, a common strategy for its purification and storage involves the formation of a more stable aldehyde-bisulfite adduct.[3][5]

Materials:

-

Culture medium containing 2-HMS

-

Saturated NaHSO₃ solution

-

3 M NaOH solution

Procedure:

-

To the culture medium containing 2-HMS, add a saturated solution of NaHSO₃. White, rod-like precipitates of the α-hydroxy sulfonate sodium adduct will form gradually.[5]

-

The precipitate can be purified by simple recrystallization.[3]

-

To regenerate 2-HMS when needed, incubate the bisulfite adduct with 3 M sodium hydroxide at 50°C for 2 minutes. This process can yield 2-HMS in approximately 84% yield.[3][5]

Enzymatic Assay for 2-Hydroxymuconate Semialdehyde Dehydrogenase (NahI) Activity

This assay monitors the activity of NahI by following the disappearance of its substrate, 2-HMS.[6]

Materials:

-

50 mM Potassium phosphate buffer (pH 8.5) containing 50 mM NaCl

-

This compound solution

-

200 μM NAD⁺ solution

-

Purified 2-hydroxymuconate semialdehyde dehydrogenase (NahI) enzyme (0.003 mg/mL)

-

Quartz cuvettes (10 mm path length)

-

Diode-array spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 8.5) with 50 mM NaCl, 200 μM NAD⁺, and 0.003 mg/mL of the NahI enzyme.

-

Dissolve both the 2-HMS substrate and the NAD⁺ cofactor in the 50 mM potassium phosphate buffer (pH 8.5) before adding them to the reaction mixture.

-

Initiate the reaction by adding various concentrations of the 2-hydroxymuconate semialdehyde solution to the reaction mixture to a final volume of 1.0 mL.

-

Monitor the decrease in absorbance at 375 nm, which corresponds to the consumption of 2-hydroxymuconate semialdehyde, at 25°C using a diode-array spectrophotometer. Note that the production of NADH cannot be monitored at 340 nm due to the absorbance of the substrate at this wavelength.[6]

Signaling and Metabolic Pathways

This compound is a key intermediate in the meta-cleavage pathway for the degradation of aromatic compounds. This pathway is employed by various microorganisms to break down environmental pollutants. The central part of this pathway involves the conversion of catechol to 2-HMS by catechol-2,3-dioxygenase. Subsequently, 2-HMS is further metabolized by other enzymes. One such enzyme is 2-hydroxymuconate-semialdehyde hydrolase, which converts 2-HMS and water into formate and 2-oxopent-4-enoate.[2][7] Alternatively, 2-hydroxymuconate semialdehyde dehydrogenase (encoded by the xylG or nahI gene) can oxidize 2-HMS to 2-hydroxymuconate in the presence of NAD⁺.[6][8]

Caption: Metabolic fate of this compound.

The workflow for the enzymatic synthesis and subsequent purification of this compound is a multi-step process that leverages both biocatalysis and chemical stabilization.

Caption: Synthesis and purification workflow for 2-HMS.

References

- 1. This compound [benchchem.com]

- 2. 2-Hydroxymuconate semialdehyde - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. US4673646A - Production of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-hydroxymuconate-semialdehyde hydrolase - Wikipedia [en.wikipedia.org]

- 8. Genetic structure of the bphG gene encoding this compound dehydrogenase of Achromobacter xylosoxidans KF701 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 2-Hydroxymuconic Semialdehyde: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxymuconic semialdehyde (2-HMS) is a pivotal intermediate in the microbial degradation of aromatic compounds. This technical guide provides an in-depth exploration of its natural occurrence, primarily within the metabolic pathways of various bacteria. It details the enzymatic synthesis and subsequent fate of 2-HMS, supported by quantitative data on its accumulation in microbial cultures. Furthermore, this document furnishes comprehensive experimental protocols for the detection, quantification, and characterization of 2-HMS and its related enzymes, alongside visual representations of the core metabolic pathways and experimental workflows to facilitate a deeper understanding of this scientifically significant molecule.

Introduction

This compound (2-HMS), a yellow-colored, reactive aldehyde, holds a central position in the meta-cleavage pathway of catechol, a common intermediate in the biodegradation of numerous aromatic compounds such as phenol, toluene, and naphthalene.[1][2] Its transient nature and pivotal role in microbial metabolism make it a subject of significant interest for researchers in bioremediation, enzymology, and synthetic biology. Understanding the natural occurrence and the factors influencing the concentration of 2-HMS is crucial for harnessing these microbial processes for environmental cleanup and the biocatalytic production of valuable chemicals. This guide aims to provide a comprehensive technical overview for professionals engaged in research and development in these fields.

Natural Occurrence and Biosynthesis

The primary natural source of this compound is the microbial catabolism of aromatic compounds. A diverse range of bacteria, particularly from the genus Pseudomonas, utilize the meta-cleavage pathway to break down catechol, which is formed from various environmental pollutants.[1][3]

The biosynthesis of 2-HMS is catalyzed by the enzyme catechol 2,3-dioxygenase (EC 1.13.11.2). This non-heme iron-containing enzyme incorporates both atoms of molecular oxygen into the catechol ring between carbons 2 and 3, leading to the cleavage of the aromatic ring and the formation of 2-HMS.[4]

The subsequent metabolic fate of 2-HMS can proceed via two primary routes:

-

Hydrolytic Pathway: 2-HMS is hydrolyzed by 2-hydroxymuconate-semialdehyde hydrolase (EC 3.7.1.9) to yield formate and 2-oxopent-4-enoate.[5]

-

Dehydrogenase Pathway: 2-HMS is oxidized by 2-hydroxymuconate-semialdehyde dehydrogenase (EC 1.2.1.85) in the presence of NAD(P)+ to form 2-hydroxymuconate.[3][4]

The prevalence of either pathway is dependent on the specific microbial strain and the genetic organization of its catabolic operons.

Quantitative Data on this compound Accumulation

The concentration of this compound in microbial cultures can vary significantly based on the bacterial strain, the substrate, and the culture conditions. In some cases, genetic modification has been employed to enhance its accumulation for potential biotechnological applications.

| Microbial Strain | Substrate | 2-HMS Concentration | Time (hours) | Reference |

| Pseudomonas stutzeri N2 | Phenol (4.25 mmol/L) | 3.79 ± 0.08 mmol/L | 30 | [6][7] |

| Genetically modified Pseudomonas putida | Toluene/Catechol | > 0.1 g/L | Not specified | [8] |

| Genetically modified Pseudomonas putida | Toluene/Catechol | up to 1 g/L | Not specified | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Spectrophotometric Assay for Catechol 2,3-Dioxygenase Activity

This protocol is adapted from established methods for determining the activity of catechol 2,3-dioxygenase by monitoring the formation of 2-HMS.

Principle: Catechol 2,3-dioxygenase catalyzes the conversion of catechol to the yellow product this compound, which has a maximum absorbance at 375 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Catechol solution (10 mM in 50 mM potassium phosphate buffer, pH 7.5), freshly prepared

-

Cell-free extract or purified enzyme solution

-

Spectrophotometer capable of measuring absorbance at 375 nm

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Set the spectrophotometer to read absorbance at 375 nm and 25°C.

-

In a 1 mL quartz cuvette, add 950 µL of 50 mM potassium phosphate buffer (pH 7.5).

-

Add 50 µL of the cell-free extract or purified enzyme solution to the cuvette and mix gently by inversion.

-

To initiate the reaction, add 50 µL of the 10 mM catechol solution and immediately start monitoring the change in absorbance at 375 nm for 1-5 minutes.

-

Record the linear rate of absorbance increase.

-

A control reaction without the enzyme or with a heat-inactivated enzyme should be performed to account for any non-enzymatic oxidation of catechol.

Calculation of Enzyme Activity:

One unit (U) of catechol 2,3-dioxygenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified conditions. The activity is calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA₃₇₅/min) / (ε * l) * (V_total / V_enzyme) * 1000

where:

-

ΔA₃₇₅/min is the initial rate of absorbance change at 375 nm.

-

ε is the molar extinction coefficient of this compound at 375 nm (typically around 36,000 to 44,000 M⁻¹cm⁻¹).[3]

-

l is the path length of the cuvette (1 cm).

-

V_total is the total reaction volume in mL.

-

V_enzyme is the volume of the enzyme solution in mL.

Spectrophotometric Assay for 2-Hydroxymuconate-Semialdehyde Dehydrogenase Activity

This protocol measures the activity of 2-hydroxymuconate-semialdehyde dehydrogenase by monitoring the disappearance of its substrate, 2-HMS.

Principle: 2-Hydroxymuconate-semialdehyde dehydrogenase catalyzes the NAD(P)⁺-dependent oxidation of 2-HMS. The activity can be determined by measuring the decrease in absorbance at 375 nm, corresponding to the consumption of 2-HMS.[1]

Materials:

-

Potassium phosphate buffer (50 mM, pH 8.5) containing 50 mM NaCl

-

This compound solution (prepared as described in section 4.3)

-

NAD⁺ solution (e.g., 10 mM in potassium phosphate buffer)

-

Cell-free extract or purified enzyme solution

-

Spectrophotometer and quartz cuvettes

Procedure:

-

Set the spectrophotometer to read absorbance at 375 nm and 25°C.

-

In a 1 mL quartz cuvette, prepare a reaction mixture containing:

-

Potassium phosphate buffer (50 mM, pH 8.5) with 50 mM NaCl

-

A fixed, saturating concentration of NAD⁺ (e.g., 200 µM final concentration)[1]

-

Varying concentrations of this compound

-

-

Add the cell-free extract or purified enzyme solution (e.g., 0.003 mg/mL final concentration) to the cuvette.[1]

-

Initiate the reaction by adding the 2-HMS solution and immediately monitor the decrease in absorbance at 375 nm.

-

Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

Preparation of this compound Substrate

2-HMS is unstable and not readily commercially available. It can be prepared enzymatically from catechol.[1]

Principle: Catechol is converted to 2-HMS using a crude or purified preparation of catechol 2,3-dioxygenase. The product can be extracted and purified.

Materials:

-

Catechol

-

Sodium phosphate buffer (20 mM, pH 7.5)

-

Cell-free extract containing catechol 2,3-dioxygenase or purified enzyme

-

Pure oxygen gas

-

1 M NaOH

-

8.5% Phosphoric acid

-

Ethyl acetate

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve catechol (e.g., 200 mg) in 20 mM sodium phosphate buffer (e.g., 30 mL, pH 7.5).[1]

-

Add an aliquot of the catechol 2,3-dioxygenase preparation to the catechol solution.

-

Bubble pure oxygen through the reaction mixture while stirring to enhance the reaction.

-

Monitor the reaction by the appearance of a yellow color. Maintain the pH between 7.3 and 7.6 by adding small aliquots of 1 M NaOH as the reaction proceeds.[1]

-

Once the reaction is complete (no further pH change), acidify the solution to approximately pH 2 with 8.5% phosphoric acid.[1]

-

Extract the 2-HMS from the acidified solution with ethyl acetate (e.g., 3 x 30 mL).[1]

-

Pool the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent at room temperature.[1]

-

The resulting solid can be recrystallized from ethyl acetate.

General Protocol for GC-MS Analysis of Metabolic Intermediates

This is a general protocol that can be adapted for the analysis of 2-HMS and other metabolic intermediates from microbial cultures. Derivatization is often necessary to increase the volatility of polar compounds like 2-HMS.

Principle: Gas chromatography separates volatile compounds in a sample, and mass spectrometry provides their identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

Materials:

-

Microbial culture sample

-

Internal standard (e.g., ribitol)

-

Methanol, Chloroform, Water (for extraction)

-

Methoxyamine hydrochloride in pyridine (for methoximation)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (for silylation)

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl polymethylsiloxane)

Procedure:

-

Sample Quenching and Extraction:

-

Rapidly cool the microbial culture to quench metabolic activity.

-

Centrifuge to pellet the cells.

-

Extract metabolites from the cell pellet and supernatant using a cold methanol/chloroform/water mixture.

-

Add an internal standard at the beginning of the extraction for quantification.

-

-

Derivatization:

-

Evaporate the extracted metabolites to dryness under a stream of nitrogen.

-

Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract to protect aldehyde and ketone groups. Incubate at 37°C.

-

Silylation: Add MSTFA to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives. Incubate at 37°C.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

GC conditions (example):

-

Inlet temperature: 230-300°C

-

Carrier gas: Helium at a constant flow rate.

-

Oven temperature program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 320-330°C).

-

-

MS conditions (example):

-

Ion source temperature: 230°C

-

Electron ionization (EI) at 70 eV.

-

Scan mode over a mass range of m/z 40-600.

-

-

-

Data Analysis:

-

Identify peaks by comparing their retention times and mass spectra to a reference library of standards.

-

Quantify the metabolites by integrating the peak areas and normalizing to the internal standard.

-

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language.

Metabolic Pathway of Catechol meta-Cleavage

Caption: The meta-cleavage pathway for catechol degradation.

Experimental Workflow for 2-HMS Quantification

Caption: A typical workflow for the quantification of 2-HMS.

Conclusion

This compound is a critical, albeit often transient, metabolite in the microbial world, playing a key role in the bioremediation of aromatic pollutants. This technical guide has provided a foundational understanding of its natural occurrence, the enzymatic pathways governing its synthesis and degradation, and quantitative insights into its accumulation. The detailed experimental protocols and visual diagrams are intended to serve as practical resources for researchers and professionals in the fields of microbiology, biochemistry, and drug development, facilitating further investigation into the metabolic engineering of these pathways for biotechnological advancement and a deeper comprehension of microbial catabolism.

References

- 1. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [benchchem.com]

- 3. Purification, Characterization, and Sequence Analysis of 2-Aminomuconic 6-Semialdehyde Dehydrogenase from Pseudomonas pseudoalcaligenes JS45 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chimia.ch [chimia.ch]

- 5. Rhodococcus Strains from the Specialized Collection of Alkanotrophs for Biodegradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US4673646A - Production of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Enzymes Involved in 2-Hydroxymuconic Semialdehyde Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic formation of 2-hydroxymuconic semialdehyde, a key intermediate in the microbial degradation of aromatic compounds. Central to this process is the enzyme Catechol 2,3-dioxygenase, which catalyzes the extradiol cleavage of catechol. This document details the metabolic context of this reaction within the meta-cleavage pathway, presents quantitative kinetic data for the involved enzymes, and offers detailed experimental protocols for their study. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the biochemical processes. This guide is intended to be a valuable resource for researchers in microbiology, enzymology, and drug development who are investigating aromatic catabolism and the potential for bioremediation and biocatalysis.

Introduction

The microbial degradation of aromatic compounds is a fundamental biogeochemical process with significant implications for environmental remediation and industrial biotechnology. A crucial step in the catabolism of many aromatic molecules is the ring-cleavage of catechol and its derivatives. One of the primary mechanisms for this is the meta-cleavage pathway, which is initiated by the enzymatic formation of this compound. This guide focuses on the core enzymes involved in this pivotal reaction, providing the technical details necessary for in-depth research and application.

The meta-Cleavage Pathway: A Central Route for Aromatic Catabolism

The meta-cleavage pathway is a major route for the breakdown of aromatic compounds in a wide range of bacteria.[1] The pathway is initiated by the conversion of various aromatic substrates into catechols. The catecholic ring is then cleaved by an extradiol dioxygenase, Catechol 2,3-dioxygenase, yielding the yellow-colored product, this compound.[2][3] Following its formation, this compound can be metabolized via two distinct branches: a hydrolytic pathway or a dehydrogenative pathway.[1][4] The choice between these branches is often dependent on the substitution pattern of the initial catechol substrate.[1]

Below is a diagram illustrating the central role of this compound in the meta-cleavage pathway.

Core Enzymes and Their Kinetic Properties

The formation and initial processing of this compound are catalyzed by a set of key enzymes. The kinetic parameters of these enzymes are critical for understanding the efficiency and substrate specificity of the meta-cleavage pathway.

Catechol 2,3-dioxygenase (C23O)

Catechol 2,3-dioxygenase (EC 1.13.11.2), also known as metapyrocatechase, is a non-heme iron(II)-dependent enzyme that catalyzes the extradiol cleavage of catechol to form this compound.[5] This reaction involves the incorporation of both atoms of molecular oxygen into the aromatic ring.

Table 1: Kinetic Parameters of Catechol 2,3-dioxygenase (C23O) from Pseudomonas putida

| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference(s) |

| Catechol | 1.87 - 22.0 | 0.29 (whole cells) | 278 | ~148 | [2][6][7][8] |

| 3-Methylcatechol | 10.6 | - | - | - | [2][7] |

| 4-Methylcatechol | - | - | - | ~200 | [6] |

| 4-Chlorocatechol | - | - | - | ~200 | [6] |

| 4-Fluorocatechol | - | - | - | - | [2][7] |

| 4-Ethylcatechol | - | Weak activity | - | - | [9] |

Note: Kinetic parameters can vary depending on the specific strain, purification level (whole cells vs. purified enzyme), and assay conditions.

This compound Hydrolase (HMSH)

This compound hydrolase (EC 3.7.1.9) catalyzes the hydrolysis of this compound to formate and 2-oxopent-4-enoate.[10] This enzyme is a key component of the hydrolytic branch of the meta-cleavage pathway.

Table 2: Kinetic Parameters of this compound Hydrolase (HMSH)

| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |

| Pseudomonas putida mt-2 | 2-Hydroxy-6-oxohepta-2,4-dienoate | - | Higher for ketone substrates | [11] |

| Comamonas testosteroni JH5 | This compound | - | 0.13 (crude extract) | [4] |

Note: Detailed kinetic data for HMSH is less abundant in the literature compared to C23O.

This compound Dehydrogenase (HMSD)

This compound dehydrogenase (EC 1.2.1.-) is an NAD(P)⁺-dependent enzyme that catalyzes the oxidation of this compound to 2-hydroxymuconate, which is then further metabolized.[1] This enzyme directs the substrate into the dehydrogenative branch of the meta-cleavage pathway.

Table 3: Kinetic Parameters of this compound Dehydrogenase (HMSD)

| Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Pseudomonas putida G7 | This compound | 1.3 ± 0.3 | 0.9 | 0.66 x 10⁶ | [6][7] |

| Burkholderia cepacia G4 | 2-Hydroxy-5-methylmuconic semialdehyde | - | High catalytic efficiency | - | [1][11] |

| Burkholderia cepacia G4 | 5-Chloro-2-hydroxymuconic semialdehyde | - | Very low efficiency | - | [1][11] |

Experimental Protocols

This section provides detailed methodologies for the assay and purification of the key enzymes involved in this compound metabolism.

Catechol 2,3-dioxygenase (C23O) Activity Assay

This spectrophotometric assay is based on the formation of this compound, which has a strong absorbance at 375 nm.

Materials:

-

50 mM Potassium Phosphate buffer, pH 7.5

-

10 mM Catechol stock solution in water

-

Cell-free extract or purified enzyme solution

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

950 µL of 50 mM Potassium Phosphate buffer (pH 7.5)

-

Appropriate volume of cell-free extract or purified enzyme

-

-

Pre-incubate the mixture at the desired temperature (e.g., 25°C or 30°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of 10 mM catechol stock solution (final concentration 0.5 mM).

-

Immediately monitor the increase in absorbance at 375 nm for 3-5 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of this compound (ε₃₇₅ = 36,000 M⁻¹cm⁻¹).

Unit Definition: One unit (U) of C23O activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified conditions.

Purification of Recombinant Catechol 2,3-dioxygenase

This protocol describes a general workflow for the purification of His-tagged recombinant C23O expressed in E. coli.

Procedure:

-

Cell Lysis: Resuspend the harvested E. coli cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.6, 150 mM NaCl) and disrupt the cells by sonication or using a French press.[12]

-

Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to remove cell debris.

-

Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.

-

Washing: Wash the column with the lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elution: Elute the bound His-tagged C23O using a linear gradient of imidazole (e.g., 20-500 mM) in the lysis buffer.

-

Buffer Exchange: Pool the fractions containing the purified enzyme and perform dialysis against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 10% glycerol) to remove imidazole.[7]

This compound Hydrolase (HMSH) Assay

The activity of HMSH is determined by monitoring the decrease in absorbance at 386 nm due to the consumption of the this compound substrate.[11]

Materials:

-

100 mM Sodium Phosphate buffer, pH 7.5

-

Freshly prepared this compound solution (substrate)

-

Cell-free extract or purified enzyme solution

-

Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare the this compound substrate by reacting catechol with a crude extract containing Catechol 2,3-dioxygenase but lacking HMSH and HMSD activity. The reaction is complete when the absorbance at 375 nm no longer increases.

-

Prepare a 3 mL reaction mixture in a cuvette containing:

-

2.5 mL of 100 mM Sodium Phosphate buffer (pH 7.5)

-

0.1 µmol of freshly prepared this compound

-

Cell-free extract or purified enzyme fraction

-

-

Monitor the decrease in absorbance at 386 nm.

-

Calculate the activity using the molar absorption coefficient of the substrate (ε₃₈₆ = 1.5 x 10⁴ M⁻¹cm⁻¹).[11]

Unit Definition: One unit (U) of HMSH activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of this compound per minute.

Conclusion

The enzymatic formation of this compound is a critical juncture in the microbial degradation of a vast array of aromatic compounds. A thorough understanding of the enzymes involved, particularly Catechol 2,3-dioxygenase and the subsequent hydrolase and dehydrogenase, is essential for leveraging these biological systems for applications in bioremediation and biocatalysis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals in the field to advance their work in understanding and engineering these important metabolic pathways. The continued exploration of these enzymes holds promise for the development of novel and sustainable solutions to environmental and industrial challenges.

References

- 1. Kinetic property and phylogenic relationship of this compound dehydrogenase encoded in tomC gene of Burkholderia cepacia G4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. US4673646A - Production of this compound - Google Patents [patents.google.com]

The 2-Hydroxymuconic Semialdehyde Degradation Pathway: A Technical Guide to its Core Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 2-hydroxymuconic semialdehyde (2-HMS) degradation pathway, a central route in the microbial catabolism of aromatic compounds. This pathway is of significant interest to researchers in bioremediation, metabolic engineering, and drug development due to its role in the breakdown of environmental pollutants and the potential for engineering novel biocatalytic processes. This document details the core intermediates, the enzymes responsible for their transformation, and the experimental protocols required for their study.

Introduction to the this compound Degradation Pathway

The this compound degradation pathway is a key branch of the meta-cleavage pathway for the breakdown of catechol and its derivatives. Catechol is a common intermediate in the degradation of numerous aromatic compounds, including phenol, benzoate, and naphthalene.[1] The meta-cleavage pathway is initiated by the extradiol ring cleavage of catechol, catalyzed by catechol 2,3-dioxygenase, to form the yellow-colored compound this compound (2-HMS). From 2-HMS, the pathway can proceed via two main branches: a hydrolytic route and a dehydrogenative route, ultimately leading to the formation of pyruvate and acetaldehyde, which can then enter central metabolism.

Core Intermediates and Enzymatic Conversions

The degradation of this compound involves a series of enzymatic reactions that transform the initial ring-cleavage product into central metabolites. The key enzymes and the intermediates they produce are outlined below.

Pathway Overview

The this compound degradation pathway begins with the formation of 2-HMS from catechol. Subsequently, 2-HMS can be processed by two distinct enzymatic routes.

dot

Caption: The this compound Degradation Pathway.

Quantitative Data of Key Enzymes

The efficiency of the enzymatic conversions in the 2-HMS degradation pathway can be described by their kinetic parameters. The following tables summarize the available quantitative data for the key enzymes.

Table 1: Kinetic Parameters of Catechol 2,3-Dioxygenase (C23O)

| Organism | Substrate | K_m (µM) | k_cat (s⁻¹) or V_max (µmol/min/mg) | Reference |

| Pseudomonas putida mt-2 (XylE) | Catechol | 7.4 ± 1.1 | 59 ± 3 (k_cat) | |

| Pseudomonas putida G7 (NahH) | Catechol | 4.5 | 7.43 (V_max) | |

| Burkholderia cepacia G4 | Catechol | 21.7 | 10.8 (V_max) | |

| Pseudomonas sp. strain ND6 | Catechol | 11 | 11.96 (V_max) |

Table 2: Kinetic Parameters of this compound Dehydrogenase (HMSD)

| Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Pseudomonas putida G7 (NahI) | This compound | 1.3 ± 0.3 | 0.9 | [2] |

| Burkholderia cepacia G4 (TomC) | This compound | 12.5 | - | |

| Sphingomonas paucimobilis SYK-6 (LigC)* | 4-Carboxy-2-hydroxymuconate-6-semialdehyde | 20.6 ± 1.0 (with NAD⁺) / 26.0 ± 0.5 (with NADP⁺) | - | [3] |

Note: LigC acts on a carboxylated derivative of 2-HMS.

Table 3: this compound Hydrolase (HMSH)

| Organism | Substrate | K_m | k_cat | Reference |

| Data Not Available | This compound | N/A | N/A |

Experimental Protocols

This section provides detailed methodologies for the purification and characterization of the key enzymes in the 2-HMS degradation pathway.

Purification of Recombinant this compound Dehydrogenase (HMSD) from E. coli

This protocol is adapted from the purification of NahI from Pseudomonas putida G7 expressed in E. coli.[2]

Workflow Diagram:

dot

Caption: Workflow for the purification of His-tagged HMSD.

Methodology:

-

Cell Lysis: Resuspend the E. coli cell pellet expressing the His-tagged HMSD in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with a wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elution: Elute the bound HMSD using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Dialysis: Dialyze the eluted fractions against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to remove imidazole.

-

Size-Exclusion Chromatography (Optional): For higher purity, subject the dialyzed protein to size-exclusion chromatography using a column equilibrated with the storage buffer.

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Activity Assays

3.2.1. Catechol 2,3-Dioxygenase (C23O) Activity Assay

This assay is based on the spectrophotometric detection of the formation of this compound, which has a characteristic absorbance maximum at 375 nm.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 7.5) and 0.2 mM catechol.

-

Enzyme Addition: Initiate the reaction by adding a small amount of the enzyme solution (crude extract or purified enzyme) to the reaction mixture.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 375 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of this compound (ε₃₇₅ = 44,000 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that produces 1 µmol of 2-HMS per minute.

3.2.2. This compound Dehydrogenase (HMSD) Activity Assay

This assay measures the decrease in absorbance at 375 nm due to the consumption of this compound.[2]

Methodology:

-

Substrate Preparation: Synthesize this compound enzymatically by incubating catechol with a source of catechol 2,3-dioxygenase.

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 8.0), 0.5 mM NAD⁺, and a specific concentration of this compound.

-

Enzyme Addition: Start the reaction by adding the purified HMSD enzyme.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 375 nm at a constant temperature (e.g., 25°C).

-

Kinetic Parameter Determination: To determine K_m and V_max, vary the concentration of this compound while keeping the NAD⁺ concentration constant and saturating. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

3.2.3. This compound Hydrolase (HMSH) Activity Assay

This assay also relies on monitoring the disappearance of this compound.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.5) and a known concentration of this compound.

-

Enzyme Addition: Initiate the reaction by adding the cell extract or purified HMSH.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 375 nm.

-

Confirmation of Product Formation: The formation of 2-oxopent-4-enoate can be confirmed by subsequent enzymatic assays or by chromatographic methods.

Analysis of Pathway Intermediates by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the separation and quantification of the organic acid intermediates of the 2-HMS pathway.

Methodology:

-

Sample Preparation: Centrifuge bacterial cultures to remove cells. Filter the supernatant through a 0.22 µm filter. Acidify the sample with a small amount of a strong acid (e.g., perchloric acid or phosphoric acid) to ensure all carboxyl groups are protonated.

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio will need to be optimized for the specific separation.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detector set at a wavelength suitable for the intermediates (e.g., 210 nm for general organic acids, or specific wavelengths for conjugated systems).

-

-

Quantification: Create calibration curves for each intermediate using authentic standards to quantify their concentrations in the samples.

Conclusion

The this compound degradation pathway represents a fascinating and important area of microbial metabolism. A thorough understanding of its intermediates and the enzymes that catalyze their conversion is crucial for applications ranging from environmental bioremediation to the development of novel biocatalysts. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this pathway and unlock its full potential. Future research should focus on obtaining the kinetic parameters for this compound hydrolase to complete our quantitative understanding of this vital metabolic route.

References

- 1. Separation of Catechol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic and biochemical characterization of 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase and its role in the protocatechuate 4,5-cleavage pathway in Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of 2-Hydroxymuconic Semialdehyde in Microbial Aromatic Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbial metabolism, the breakdown of aromatic compounds is a vital process for carbon cycling and bioremediation. At the heart of one of the major degradation routes, the meta-cleavage pathway, lies the transient yet crucial intermediate: 2-hydroxymuconic semialdehyde (HMS). This technical guide provides a comprehensive overview of the function of HMS in microbial metabolism, detailing the enzymatic reactions it undergoes, the genetic regulation of its metabolic pathway, and its significance in biotechnological applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of microbial biochemistry and its potential applications.

The Catechol meta-Cleavage Pathway: A Hub for Aromatic Catabolism

Microorganisms, particularly soil bacteria like those of the genus Pseudomonas, have evolved sophisticated enzymatic machinery to mineralize a wide array of aromatic compounds, including common environmental pollutants such as toluene, naphthalene, and phenol. A central strategy in this process is the conversion of these diverse aromatics into a limited number of key intermediates, with catechol being a prominent example. Catechol is then funneled into one of two primary ring-fission pathways: the ortho-cleavage pathway or the meta-cleavage pathway.[1][2]

The meta-cleavage pathway, the focus of this guide, is initiated by the extradiol ring cleavage of catechol, catalyzed by the enzyme catechol 2,3-dioxygenase. This reaction gives rise to the bright yellow compound, this compound.[3] HMS is a chemically unstable molecule and serves as a branch point in the pathway, being further metabolized by one of two distinct enzymatic routes: a hydrolytic pathway or a dehydrogenative pathway.[1][4]

The subsequent enzymatic steps in both branches of the pathway ultimately lead to the formation of central metabolites, such as pyruvate and acetaldehyde, which can then enter the tricarboxylic acid (TCA) cycle to support cell growth and energy production.[2] The genetic determinants for the meta-cleavage pathway are often encoded on catabolic plasmids, such as the well-studied TOL plasmid pWW0 found in Pseudomonas putida.[1]

Enzymology of this compound Metabolism

The metabolism of this compound is orchestrated by a set of highly specific enzymes. The key players in the production and consumption of HMS are detailed below.

Production of this compound

Catechol 2,3-dioxygenase (C23O) , also known as metapyrocatechase, is a non-heme iron(II)-dependent enzyme that catalyzes the oxygenolytic cleavage of the aromatic ring of catechol between carbons 2 and 3. This reaction incorporates both atoms of molecular oxygen into the substrate, yielding the linear product this compound.[5] The gene encoding this enzyme, often designated as xylE on the TOL plasmid, is crucial for the initiation of the meta-cleavage pathway.[2]

The Two Fates of this compound

Once formed, HMS is channeled into one of two downstream pathways:

-

The Hydrolytic Pathway: In this branch, This compound hydrolase (HMSH) , encoded by the xylF gene, catalyzes the hydrolysis of HMS. This reaction cleaves a carbon-carbon bond, releasing formate and yielding 2-oxopent-4-enoate.[6][7][8]

-

The Dehydrogenative Pathway: Alternatively, HMS can be oxidized by This compound dehydrogenase (HMSD) , the product of the xylG gene. This NAD(P)+-dependent enzyme catalyzes the oxidation of the aldehyde group of HMS to a carboxylic acid, forming 2-hydroxymuconate.[1][9] This is then further metabolized to pyruvate and acetaldehyde.[10]

The choice between the hydrolytic and dehydrogenative routes can depend on the substitution pattern of the initial catechol substrate.[1]

Quantitative Data on Key Enzymes

The efficiency and substrate specificity of the enzymes involved in HMS metabolism are critical for the overall flux through the meta-cleavage pathway. The following tables summarize the available quantitative data for these key enzymes.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Catechol 2,3-dioxygenase (XylE) | Pseudomonas putida mt-2 | Catechol | 2.7 ± 1.5 | 979 ± 96 | 3.6 x 108 | [2] |

| 3-Methylcatechol | 3.4 ± 1.4 | 338 ± 27 | 9.9 x 107 | [2] | ||

| 4-Methylcatechol | 3.9 ± 1.3 | 1142 ± 96 | 2.9 x 108 | [2] | ||

| Catechol 2,3-dioxygenase (NY8) | Hybrid Enzyme | Catechol | 0.9 ± 0.2 | 121 ± 5 | 1.3 x 108 | [2] |

| 3-Methylcatechol | 1.1 ± 0.1 | 84 ± 2 | 7.6 x 107 | [2] | ||

| 4-Methylcatechol | 1.5 ± 0.5 | 291 ± 12 | 1.9 x 108 | [2] | ||

| This compound Dehydrogenase (NahI) | Pseudomonas putida G7 | This compound | 1.3 ± 0.3 | 0.9 | 6.6 x 105 | [1] |

| 4-Carboxy-2-hydroxymuconate-6-semialdehyde Dehydrogenase (LigC) | Sphingomonas paucimobilis SYK-6 | 4-Carboxy-2-hydroxymuconate-6-semialdehyde (with NADP+) | 26.0 ± 0.5 | - | - | [11] |

| 4-Carboxy-2-hydroxymuconate-6-semialdehyde (with NAD+) | 20.6 ± 1.0 | - | - | [11] | ||

| NADP+ | 24.6 ± 1.5 | - | - | [11] | ||

| NAD+ | 252 ± 3.9 | - | - | [11] |

Table 1: Kinetic Parameters of Key Enzymes in HMS Metabolism.

| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| 4-Carboxy-2-hydroxymuconate-6-semialdehyde Dehydrogenase (LigC) | Sphingomonas paucimobilis SYK-6 | 8.0 | 25 | [11] |

Table 2: Optimal Reaction Conditions for a Representative HMS-related Dehydrogenase.

Experimental Protocols

Enzymatic Assay for this compound Dehydrogenase (HMSD)

This protocol is adapted from the characterization of NahI from Pseudomonas putida G7.[1]

a. In situ Generation of this compound (HMS):

Due to the instability of HMS, it is typically generated enzymatically immediately prior to the assay.

-

Dissolve 200 mg of catechol in 30 mL of 20 mM sodium phosphate buffer, pH 7.5.

-

Add a 100 µL aliquot of partially purified catechol 2,3-dioxygenase (C23O) (e.g., 11.5 mg/mL).

-

Bubble pure oxygen gas through the stirring reaction mixture to enhance C23O activity.

-

Add additional 50 µL aliquots of C23O every 15 minutes for a total of four additions.

-

Monitor and adjust the pH to 7.3-7.6 with 1 M NaOH as the reaction proceeds.

-

The formation of the yellow HMS can be monitored spectrophotometrically at 375 nm.

b. HMSD Activity Assay:

-

Prepare a reaction mixture in a 1.0 mL quartz cuvette containing 50 mM potassium phosphate buffer (pH 8.5), 50 mM NaCl, and a fixed, saturating concentration of NAD+ (e.g., 200 µM).

-

Initiate the reaction by adding a small volume (2 to 40 µL) of the freshly prepared HMS solution.

-

Immediately monitor the decrease in absorbance at 375 nm (ε = 22,966 M-1cm-1 for HMS) at 25 °C using a diode-array spectrophotometer.[1]

-

The initial velocity of the reaction is calculated from the linear portion of the absorbance change over time.

-

To determine kinetic parameters (Km and kcat), vary the concentration of HMS while keeping the NAD+ concentration constant and measure the corresponding initial velocities. Fit the data to the Michaelis-Menten equation.

Purification of Recombinant this compound Dehydrogenase (e.g., His-tagged NahI)

This protocol describes a general workflow for the purification of a hexa-histidine-tagged HMSD.[1]

-

Expression: Overexpress the His-tagged HMSD in a suitable E. coli expression strain (e.g., BL21(DE3) or ArcticExpress for improved solubility at lower temperatures). Induce protein expression with IPTG.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4 °C) to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-